2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide
Overview
Description
2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide is a chemical compound characterized by the presence of a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a pyrrolidine-1-carbothioyl group
Scientific Research Applications
2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring, like this one, have been reported to exhibit bioactivity with target selectivity .
Mode of Action
It is known that imides, a class of compounds to which this molecule belongs, contain a nitrogen atom linked to two carbonyl groups . These compounds can pass through biological membranes due to their neutral and hydrophobic nature .
Pharmacokinetics
As mentioned earlier, imides can pass through biological membranes due to their neutral and hydrophobic nature , which could potentially influence their absorption and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine-1-carbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-phenyl-1-(pyrrolidine-1-carbonyl)-vinyl)-benzamide
- 2,4-dichloro-N-(1-(2-methoxy-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide
- 2,4-dichloro-N-(1-isopropylcarbamoyl-2-phenyl-vinyl)-benzamide
Uniqueness
2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidine-1-carbothioyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c13-8-3-4-9(10(14)7-8)11(17)15-12(18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXZWKCCXZNUGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333559 | |
Record name | 2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431055-99-1 | |
Record name | 2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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